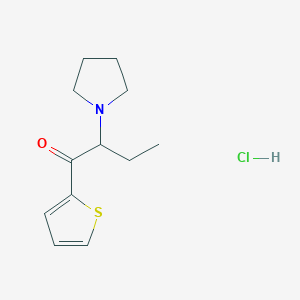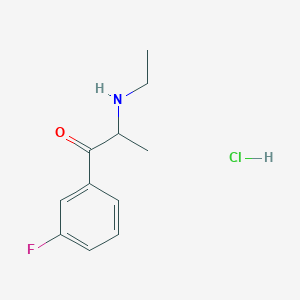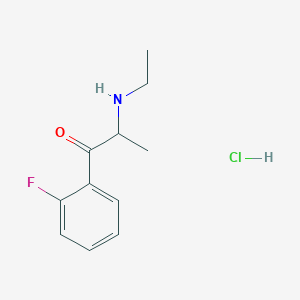
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate
概要
説明
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate is a chemical compound with the molecular formula C9H10F3NO3S and a molecular weight of 269.24 g/mol . This compound is known for its unique structure, which includes a pyridinium ion with an ethenyl group and a trifluoromethanesulfonate counterion. It is primarily used in research settings and has various applications in chemistry and materials science.
準備方法
The synthesis of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate typically involves the reaction of 4-vinylpyridine with methyl iodide to form 1-methyl-4-vinylpyridinium iodide. This intermediate is then treated with silver trifluoromethanesulfonate to yield the desired product . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Acetonitrile or other polar solvents
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Material Synthesis: It is used in the synthesis of advanced materials, including ionic liquids and conductive polymers.
作用機序
The mechanism of action of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyridinium ion can participate in electron transfer processes, while the ethenyl group can undergo addition or substitution reactions. The trifluoromethanesulfonate counterion stabilizes the compound and enhances its solubility in polar solvents.
類似化合物との比較
Similar compounds to 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate include other pyridinium salts such as:
- 1-Methyl-4-vinylpyridinium chloride
- 1-Methyl-4-vinylpyridinium bromide
- 1-Methyl-4-vinylpyridinium tetrafluoroborate
These compounds share similar structural features but differ in their counterions, which can influence their reactivity and applications. The trifluoromethanesulfonate counterion in this compound provides unique properties such as enhanced solubility and stability, making it distinct from its analogs .
特性
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.CHF3O3S/c1-3-8-4-6-9(2)7-5-8;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLXNXDMUZRCG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide](/img/structure/B3026409.png)






![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)




